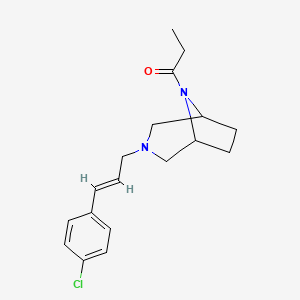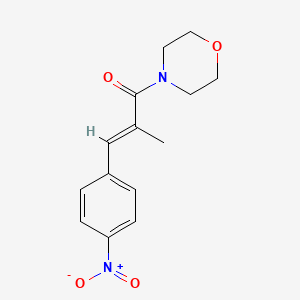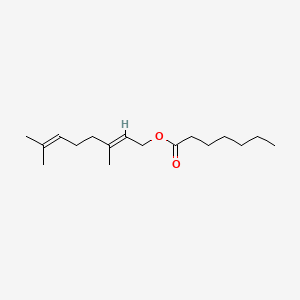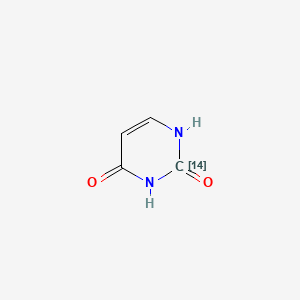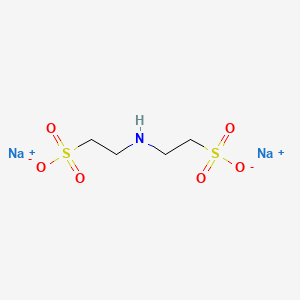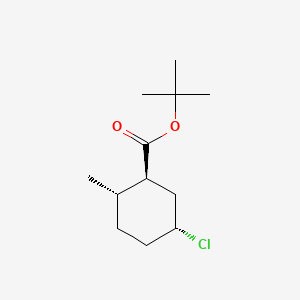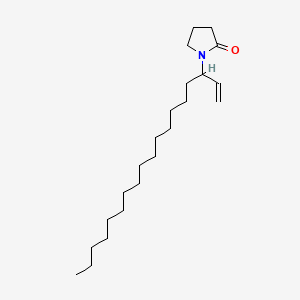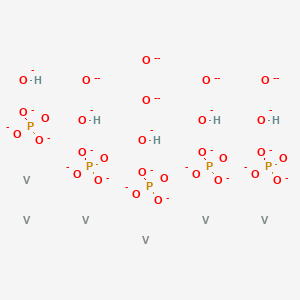
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Übersicht
Beschreibung
ER-27319 ist ein Acridon-Derivat, das für seine potente und selektive Hemmung der Milz-Tyrosinkinase (SYK) bekannt ist. Diese Verbindung ist besonders bedeutsam in der Erforschung von allergischen Erkrankungen, da sie die Freisetzung von antigeninduzierten allergischen Mediatoren aus menschlichen und Ratten-Mastzellen hemmen kann .
Vorbereitungsmethoden
ER-27319 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Acridon-Derivate betreffen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht umfassend veröffentlicht. Es ist bekannt, dass die Verbindung im Labor unter kontrollierten Bedingungen hergestellt wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
ER-27319 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Hemmung der Tyrosinphosphorylierung: ER-27319 hemmt die Tyrosinphosphorylierung von SYK, die für den Degranulationsprozess in Mastzellen entscheidend ist.
Keine Hemmung von zuvor aktiviertem SYK: ER-27319 hemmt nicht zuvor aktivierte SYK, was auf seine Spezifität für bestimmte Aktivierungswege hinweist.
Wissenschaftliche Forschungsanwendungen
ER-27319 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Forschung zu allergischen Erkrankungen: Aufgrund seiner Fähigkeit, die Freisetzung allergischer Mediatoren zu hemmen, wird ER-27319 in der Erforschung von allergischen Erkrankungen eingesetzt.
Biologie der Kinase-Phosphatase: Die Verbindung ist ein herausragendes Produkt für die Forschung in der Kinase-Phosphatase-Biologie, insbesondere bei der Untersuchung der Milz-Tyrosinkinase.
Studien zur Degranulation von Mastzellen: ER-27319 wird verwendet, um den Degranulationsprozess in Mastzellen zu untersuchen, der für das Verständnis allergischer Reaktionen von entscheidender Bedeutung ist.
Wirkmechanismus
ER-27319 entfaltet seine Wirkung durch selektive Hemmung der Tyrosinphosphorylierung der Milz-Tyrosinkinase. Diese Hemmung verhindert die Aktivierung von SYK, die für die Freisetzung allergischer Mediatoren aus Mastzellen notwendig ist. Die Verbindung zielt speziell auf die Aktivierung von SYK ab, die durch das Fc-Epsilon-Rezeptor I-Gamma-Immunorezeptor-Tyrosin-basierte Aktivierungsmotiv vermittelt wird .
Wirkmechanismus
ER-27319 exerts its effects by selectively inhibiting the tyrosine phosphorylation of spleen tyrosine kinase. This inhibition prevents the activation of SYK, which is necessary for the release of allergic mediators from mast cells. The compound specifically targets the activation of SYK mediated through the Fc epsilon receptor I gamma immunoreceptor tyrosine-based activation motif .
Vergleich Mit ähnlichen Verbindungen
ER-27319 ist einzigartig in seiner selektiven Hemmung der Milz-Tyrosinkinase. Ähnliche Verbindungen umfassen:
R406: Ein weiterer selektiver SYK-Inhibitor, der in der Erforschung von Autoimmunerkrankungen verwendet wird.
Fostamatinib: Ein Prodrug von R406, das zur Behandlung chronischer immuner Thrombozytopenie eingesetzt wird.
Piceatannol: Eine natürliche Verbindung, die SYK und andere Kinasen hemmt.
ER-27319 zeichnet sich durch seine spezifische Hemmung der Fc-Epsilon-Rezeptor I-Gamma-vermittelten Aktivierung von SYK aus, was es besonders nützlich für die Forschung zu allergischen Erkrankungen macht .
Eigenschaften
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIELZHYJYZBSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201010-95-9 | |
| Record name | ER-27319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ER-27319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



